molecular formula C12H18ClNO B1377625 3-(3-Phenylpropoxy)azetidine hydrochloride CAS No. 1375472-91-5

3-(3-Phenylpropoxy)azetidine hydrochloride

Cat. No. B1377625
M. Wt: 227.73 g/mol
InChI Key: VLOLIGIMMLNLOB-UHFFFAOYSA-N
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Description

3-(3-Phenylpropoxy)azetidine hydrochloride is a synthetic chemical compound that belongs to the class of azetidines. Azetidines are a family of cyclic organic compounds that are characterized by the presence of a three-membered ring containing an oxygen atom, a nitrogen atom, and a methylene group. 3-(3-Phenylpropoxy)azetidine hydrochloride is a white, odorless solid at room temperature and is soluble in water, ethanol, and other organic solvents. It is used in the synthesis of various drugs, including the anti-inflammatory drug celecoxib, the anticonvulsant drug pregabalin, and the anti-psychotic drug clozapine.

Scientific Research Applications

Synthesis and Reactivity of Azetidines

Azetidines and their derivatives are synthesized through various methods, including the reduction of β-lactams, cycloaddition reactions, and transformations from other heterocyclic compounds. The reactivity of these compounds with bases and electrophiles can lead to the formation of different structures useful in further synthetic applications (Dejaegher, Mangelinckx, & de Kimpe, 2002), (Singh & D’hooghe, 2008).

Applications in Medicinal Chemistry

Azetidine derivatives have found applications in medicinal chemistry, particularly in the synthesis of complex molecules with potential therapeutic effects. Studies have shown that these compounds can be used as building blocks for creating molecules with antioxidative properties and for the synthesis of specific amino acid chimeras (Nagavolu et al., 2017), (Sajjadi & Lubell, 2008).

Structural and Functional Diversification

Azetidine derivatives are versatile intermediates for generating a wide range of functional molecules. Research has demonstrated the potential of azetidines in producing compounds with varied functional groups, showcasing their utility in organic synthesis and drug discovery (Dao Thi et al., 2018), (Zhi-bao, 2011).

properties

IUPAC Name

3-(3-phenylpropoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-2-5-11(6-3-1)7-4-8-14-12-9-13-10-12;/h1-3,5-6,12-13H,4,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOLIGIMMLNLOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCCCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Phenylpropoxy)azetidine hydrochloride

CAS RN

1375472-91-5
Record name Azetidine, 3-(3-phenylpropoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375472-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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